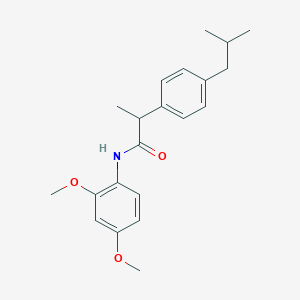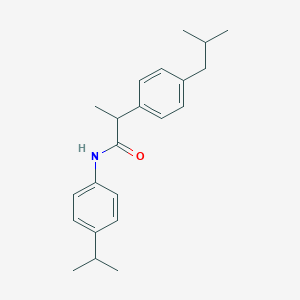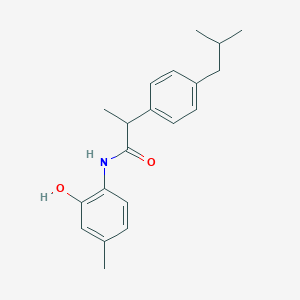
N-(2-sec-butylphenyl)-2-ethylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-sec-butylphenyl)-2-ethylbutanamide, also known as SDB-005, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic applications. It was first synthesized in 2013 and has since been studied extensively for its mechanism of action and physiological effects.
Mecanismo De Acción
N-(2-sec-butylphenyl)-2-ethylbutanamide acts on the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, mood, and appetite. It binds to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to the activation of various signaling pathways. This results in the modulation of neurotransmitter release, which can lead to the physiological effects observed with N-(2-sec-butylphenyl)-2-ethylbutanamide.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(2-sec-butylphenyl)-2-ethylbutanamide are similar to those of other synthetic cannabinoids. It has been shown to induce a range of effects such as euphoria, relaxation, and altered perception. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-sec-butylphenyl)-2-ethylbutanamide in lab experiments is its potency, as it has been shown to be more potent than other synthetic cannabinoids such as JWH-018. However, one limitation is its limited availability, as it is not yet widely available for research purposes.
Direcciones Futuras
There are several future directions for the study of N-(2-sec-butylphenyl)-2-ethylbutanamide. One area of interest is its potential therapeutic applications in the treatment of chronic pain and cancer. Further studies are needed to determine its efficacy and safety in these applications. Additionally, more research is needed to fully understand its mechanism of action and physiological effects.
Métodos De Síntesis
The synthesis of N-(2-sec-butylphenyl)-2-ethylbutanamide involves the reaction of 2-sec-butylphenylacetonitrile with 2-bromo-2-methylhexane in the presence of a base. This results in the formation of N-(2-sec-butylphenyl)-2-ethylbutanamide as a white powder with a melting point of 80-82°C.
Aplicaciones Científicas De Investigación
N-(2-sec-butylphenyl)-2-ethylbutanamide has been studied for its potential therapeutic applications in the treatment of various medical conditions. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain. It has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C16H25NO |
|---|---|
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
N-(2-butan-2-ylphenyl)-2-ethylbutanamide |
InChI |
InChI=1S/C16H25NO/c1-5-12(4)14-10-8-9-11-15(14)17-16(18)13(6-2)7-3/h8-13H,5-7H2,1-4H3,(H,17,18) |
Clave InChI |
BDMOUINHJWNCSE-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(CC)CC |
SMILES canónico |
CCC(C)C1=CC=CC=C1NC(=O)C(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



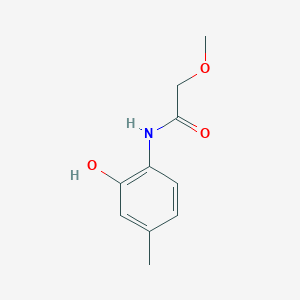
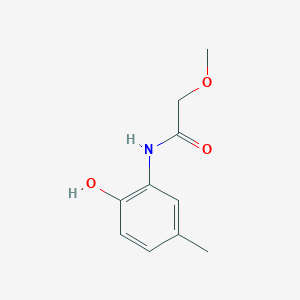
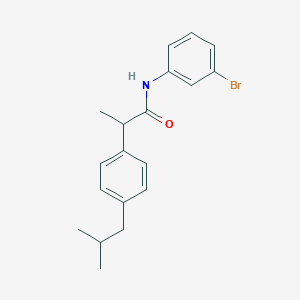

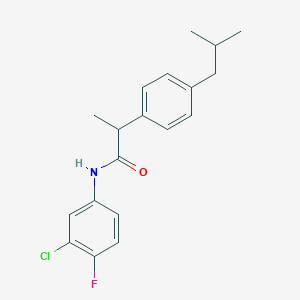


![Dimethyl 5-{[2-(4-isobutylphenyl)propanoyl]amino}isophthalate](/img/structure/B290797.png)
